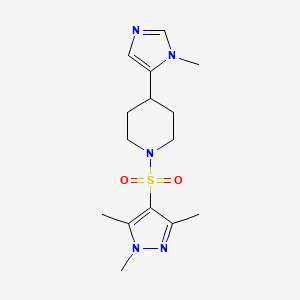
4-(3-Methylimidazol-4-yl)-1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Methylimidazol-4-yl)-1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidine is a chemical compound that has gained significant attention in the scientific community due to its potential use in drug development. This compound is a piperidine derivative that exhibits a wide range of biological activities, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 4-(3-Methylimidazol-4-yl)-1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, leading to the observed biological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits several biochemical and physiological effects. These include the inhibition of pro-inflammatory cytokines, the suppression of oxidative stress, and the induction of apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(3-Methylimidazol-4-yl)-1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidine in lab experiments is its wide range of biological activities. This makes it a versatile tool for studying various biological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-(3-Methylimidazol-4-yl)-1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidine. These include further studies on its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential as a therapeutic agent for various diseases. Additionally, research could focus on the development of derivatives of this compound with improved biological activities and reduced toxicity.
Conclusion:
In conclusion, this compound is a promising compound with a wide range of biological activities. Its potential use in drug development and as a tool for studying various biological processes makes it an important area of research. Further studies are needed to fully understand its mechanism of action and explore its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 4-(3-Methylimidazol-4-yl)-1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidine involves several steps. The first step involves the reaction of 3-methylimidazole with 1,3,5-trimethylpyrazole in the presence of a base. This reaction yields the intermediate product, which is then reacted with piperidine and sulfonyl chloride to obtain the final product.
Aplicaciones Científicas De Investigación
The scientific research application of 4-(3-Methylimidazol-4-yl)-1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidine is vast. This compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. It has also been found to possess potent antioxidant and antifungal properties.
Propiedades
IUPAC Name |
4-(3-methylimidazol-4-yl)-1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2S/c1-11-15(12(2)19(4)17-11)23(21,22)20-7-5-13(6-8-20)14-9-16-10-18(14)3/h9-10,13H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSMWRXRCPVEIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(CC2)C3=CN=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

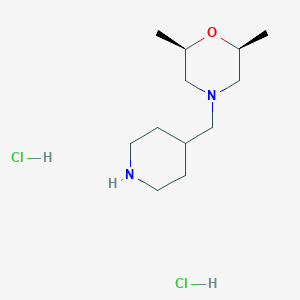
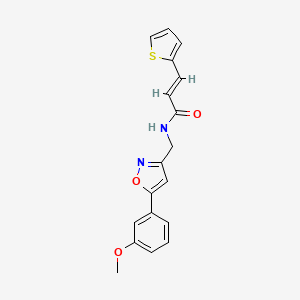
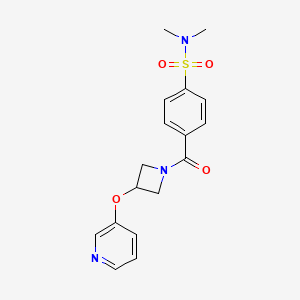

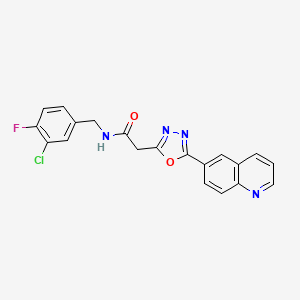
![3-chloro-2-({5-iodo-1-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methoxy)-5-(trifluoromethyl)pyridine](/img/structure/B2582522.png)

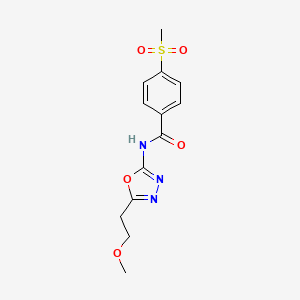
![8-[(2-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2582530.png)
![N-(2,4-difluorophenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2582532.png)
![3-(1-(2,3,4-trifluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2582533.png)
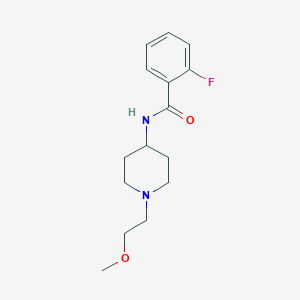
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2582535.png)
![ethyl 4-methyl-2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)thiazole-5-carboxylate](/img/structure/B2582536.png)